molecular formula C14H19ClN2O B2662167 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216677-60-9

1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2662167
CAS No.: 1216677-60-9
M. Wt: 266.77
InChI Key: HJJHZYYQGIGWDM-UHFFFAOYSA-N
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Description

1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a fused benzene and imidazole ring system, with a propyl group and a tetrahydrofuran moiety attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can facilitate the coupling reactions required for the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, often requiring acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, typically in anhydrous ether or THF.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound may have therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride can be compared with other similar compounds, such as 2-ethyl-1H-benzo[d]imidazole and 1-methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.

Comparison with Similar Compounds

  • 2-ethyl-1H-benzo[d]imidazole

  • 1-methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole

  • 1-butyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole

  • 1-phenyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole

This comprehensive overview provides a detailed understanding of 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(oxolan-2-yl)-1-propylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13;/h3-4,6-7,13H,2,5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJHZYYQGIGWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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